molecular formula C20H14ClN3O3S B15101491 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15101491
M. Wt: 411.9 g/mol
InChI Key: NYIWKFNMFCPXPQ-BMRADRMJSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a hydroxy group, a thiadiazolyl group, and a phenyl group

Preparation Methods

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be compared with other thiadiazole derivatives, such as:

The uniqueness of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H14ClN3O3S/c1-11-22-23-20(28-11)24-16(12-5-3-2-4-6-12)15(18(26)19(24)27)17(25)13-7-9-14(21)10-8-13/h2-10,16,25H,1H3/b17-15+

InChI Key

NYIWKFNMFCPXPQ-BMRADRMJSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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